molecular formula C15H16FN5O2 B14942425 Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14942425
M. Wt: 317.32 g/mol
InChI Key: VBDOCXDPYQOWPO-UHFFFAOYSA-N
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Description

Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as a fluorophenyl group, a methyl group, and an isopropyl ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction involving a suitable aldehyde and an amidine derivative.

    Coupling of the Rings: The tetrazole and pyrimidine rings are then fused together through a cyclization reaction, often facilitated by a catalyst such as palladium.

    Introduction of Substituents: The fluorophenyl, methyl, and isopropyl ester groups are introduced through various substitution reactions, using reagents like fluorobenzene, methyl iodide, and isopropyl alcohol, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the ester group are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, strong acids or bases, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Propan-2-yl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Propan-2-yl 7-(4-methylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific substituents, particularly the fluorophenyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H16FN5O2

Molecular Weight

317.32 g/mol

IUPAC Name

propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H16FN5O2/c1-8(2)23-14(22)12-9(3)17-15-18-19-20-21(15)13(12)10-4-6-11(16)7-5-10/h4-8,13H,1-3H3,(H,17,18,20)

InChI Key

VBDOCXDPYQOWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)OC(C)C

Origin of Product

United States

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